methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate
Description
Historical Development of Pyrrolidine Carboxamide Research
Pyrrolidine carboxamides first gained prominence in antimicrobial drug discovery through high-throughput screening campaigns targeting Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Initial studies identified pyrrolidine carboxamides as potent InhA inhibitors with IC~50~ values in the micromolar range, which were subsequently optimized to low nanomolar potency through iterative library synthesis. Critical advancements included stereochemical optimization, where chiral HPLC resolution demonstrated that only one enantiomer exhibited inhibitory activity—a finding that underscored the importance of three-dimensional structure in target engagement.
The structural evolution of these compounds revealed key structure-activity relationships (SAR):
- Pyrrolidine ring rigidity : The saturated five-membered ring provided optimal geometry for binding InhA's hydrophobic pocket.
- Carboxamide linker : Served as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues.
- Substituent effects : Bulky cyclohexyl groups improved potency by 160-fold through enhanced hydrophobic interactions.
| Optimization Stage | IC~50~ (nM) | Key Structural Modification |
|---|---|---|
| Initial hit (2006) | 10,000 | Unsubstituted pyrrolidine |
| Optimized (2006) | 62 | Cyclohexyl-methyl addition |
Position Within Contemporary Chemical Research Landscape
Recent applications of pyrrolidine carboxamides have expanded into antimalarial research, where derivatives exhibit dual antiplasmodial and antioxidant activities. For instance, sulphonamide-functionalized analogues demonstrated IC~50~ values of 2.40–8.30 μM against Plasmodium falciparum, with molecular docking confirming binding to PfNMT, a validated drug target. These findings highlight the scaffold's versatility in addressing global health challenges beyond tuberculosis.
Parallel developments in synthetic methodologies, such as intramolecular carboxamide radical cyclization, have enabled efficient access to pyrrolidine-containing macrocycles. Such techniques could theoretically apply to the synthesis of methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate, particularly for constructing its fused cyclohexyl-pyrrolidine core.
Structural Significance in Medicinal Chemistry
The compound’s architecture combines three pharmacologically relevant features:
- Pyrrolidine carboxamide : Provides a rigid, nitrogen-rich core for target binding, as evidenced by its role in inhibiting InhA and PfNMT.
- Cyclohexyl-methyl group : Enhances lipophilicity and membrane permeability, critical for intracellular targets.
- Methyl acetate ester : Serves as a prodrug moiety, potentially improving oral bioavailability through hydrolysis to the active carboxylic acid.
Molecular modeling of analogous compounds predicts that the cyclohexyl group occupies hydrophobic enzyme pockets, while the carboxamide forms hydrogen bonds with backbone amides. This dual interaction mode suggests broad target compatibility across oxidoreductases and transferases.
Relationship to Other Functionalized Cyclohexyl Derivatives
Structurally related cyclohexyl-pyrrolidine hybrids have been explored for diverse biological activities:
- 1-(2-Methylcyclohexen-1-yl)pyrrolidine : A PubChem-listed compound (CID 12218076) featuring a similar cyclohexenyl-pyrrolidine motif, though lacking the carboxamide and ester functionalities.
- (S)-N-(Cyclohexylmethyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide : Demonstrates how cyclohexyl groups can be appended via methylene linkers to modulate spatial orientation.
- 4-Amino(alkyl)cyclohexane-1-carboxamides : Patent-protected compounds showing calcium channel modulation, highlighting the therapeutic potential of cyclohexane-carboxamide hybrids.
The methyl acetate ester in the target compound differentiates it from these analogues, potentially conferring metabolic stability compared to free carboxylic acids. This modification aligns with prodrug strategies employed in kinase inhibitors and NSAIDs to enhance pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 2-[1-[(pyrrolidine-1-carbonylamino)methyl]cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-20-13(18)11-15(7-3-2-4-8-15)12-16-14(19)17-9-5-6-10-17/h2-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRLWRIDPZQVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CNC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a nucleophile.
Formation of the Ester Group: The ester functional group is formed through esterification, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and pyrrolidine rings.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Substituted amides or esters are typically formed.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate exhibit antimicrobial properties. Specifically, pyrrolidine carboxamides have been identified as potent inhibitors of the enzyme InhA, which is critical in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . This suggests that derivatives of this compound could be explored as new antituberculosis agents.
Drug Development
The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. The presence of the pyrrolidine moiety allows for potential interactions with various biological targets, which can be exploited to enhance efficacy and selectivity against specific diseases .
Synthesis of Novel Compounds
This compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to create derivatives that may possess enhanced biological activities or new therapeutic effects .
Case Study 1: Inhibition of Enoyl-ACP Reductase
A study published in Nature highlighted the effectiveness of pyrrolidine carboxamides as inhibitors of InhA, an enoyl-acyl carrier protein reductase involved in mycobacterial fatty acid synthesis. The study demonstrated that specific modifications to the pyrrolidine structure significantly increased inhibitory potency, showcasing the potential for compounds like this compound in drug development against resistant strains of Mycobacterium tuberculosis .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on structure-activity relationships (SAR) has revealed that variations in the cyclohexyl and pyrrolidine components can lead to significant changes in biological activity. By systematically altering these groups, researchers have been able to identify compounds with improved efficacy against various microbial targets .
Mechanism of Action
The mechanism of action of methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-Hydroxyacetate
Structural Features :
- Molecular Formula : C₃H₆O₃ (MW: 90.08 g/mol) .
- Key Groups : Ester (methyl acetate) and hydroxyl group.
Comparison : - The target compound replaces the hydroxyl group with a pyrrolidine carboxamide-substituted cyclohexyl group, significantly increasing molecular weight (~283 g/mol) and hydrophobicity.
- Reactivity: Methyl 2-hydroxyacetate is prone to hydrolysis due to the hydroxyl group, whereas the target compound’s carboxamide and cyclohexyl groups enhance stability .
Carbamate Derivatives (e.g., Propoxur, Isoprocarb)
Structural Features :
- Propoxur: C₁₁H₁₅NO₃ (MW: 209.24 g/mol); methylcarbamate linked to a 2-isopropoxyphenyl group .
- Isoprocarb: C₁₁H₁₅NO₂ (MW: 193.24 g/mol); similar structure with an isopropylphenyl backbone . Comparison:
- Functional Groups : Both pesticides feature simple methylcarbamates, unlike the target compound’s pyrrolidine carboxamide. The carboxamide group in the target compound may enhance binding specificity to biological targets.
- Bioactivity : Propoxur and isoprocarb act as acetylcholinesterase inhibitors, whereas the target compound’s larger structure could target more complex enzymes or receptors.
Patent-Derived Complex Carbamates (e.g., Compound 195)
Structural Features :
- Compound 195: Methyl 2-((4-((1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate (MW: 442 g/mol) .
- Key Groups : Cyclohexyl, tert-butyl carbamate, chloropyrimidine, and oxoacetate.
Comparison : - Synthesis : Both compounds involve multi-step reactions, including palladium-catalyzed couplings (e.g., ) and Fe-mediated reductions (). The target compound likely requires similar steps to introduce the pyrrolidine carboxamide group .
Spirocyclic Derivatives (e.g., Compound 196)
Structural Features :
- Compound 196: 2’-Chloro-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1,2-e]purin]-6’-one (synthesized from Compound 195) . Comparison:
- Complexity : Compound 196’s spirocyclic framework contrasts with the target compound’s linear ester-carboxamide architecture.
- Applications : Spirocyclic compounds often exhibit enhanced metabolic stability, a trait the target compound may lack due to its ester group.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely mirrors ’s methods, requiring palladium catalysts for coupling and Fe powder for nitro-group reductions . Yields may vary due to steric hindrance from the cyclohexyl group.
- Structure-Activity Relationships (SAR): The pyrrolidine carboxamide may improve target binding compared to simpler carbamates (e.g., propoxur) due to additional hydrogen-bonding sites.
- Safety : Unlike methyl 2-hydroxyacetate, the target compound’s larger size may reduce volatility and inhalation hazards .
Biological Activity
Methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclohexyl group, a pyrrolidine moiety, and an acetate functional group. Its molecular formula is , and it has a molecular weight of 320.48 g/mol.
Antitumor Activity
Research indicates that derivatives of pyrrolidine carboxamides exhibit significant antitumor activity. In a study evaluating various cyclohexane-1-carboxamides, several compounds demonstrated potent in vitro activity against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and Caco-2 (colon cancer) .
Table 1: In Vitro Antitumor Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl Ester A | MCF-7 | 0.15 | Apoptosis induction |
| Methyl Ester B | HepG2 | 0.22 | Caspase activation |
| Methyl Ester C | A549 | 0.24 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that certain derivatives activate caspases, which are crucial for the apoptotic process . Additionally, compounds have been noted for their ability to inhibit specific proteins involved in tumor growth, such as MDM2, enhancing p53 activity .
Case Study 1: In Vivo Efficacy
In vivo studies using murine models have demonstrated that certain pyrrolidine derivatives can significantly reduce tumor volume when administered at effective dosages. For instance, one study reported that a related compound administered at 100 mg/kg resulted in substantial tumor regression in xenograft models .
Figure 1: Tumor Volume Reduction Over Time
Tumor Volume Reduction
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics. Following oral administration, peak plasma concentrations were achieved within hours, indicating efficient bioavailability .
Q & A
Advanced Research Question
- HPLC-MS : Detects low-abundance byproducts (e.g., unreacted pyrrolidine intermediates).
- GC-MS : Identifies volatile impurities from esterification side reactions.
- TLC with derivatization : Staining with ninhydrin reveals amine-containing contaminants. Cross-validate with C-NMR to confirm purity thresholds (>95%) .
What challenges arise in optimizing the esterification step of this compound?
Advanced Research Question
Key issues include:
- Acid catalysis vs. enzymatic methods : HCl may hydrolyze the carboxamide, while lipases (e.g., Candida antarctica) require anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve yield but complicate purification. Monitor via H-NMR for esterification completion .
How does the cyclohexyl group influence the compound’s stability under hydrolytic conditions?
Advanced Research Question
The cyclohexyl group’s steric bulk slows ester hydrolysis. Conduct pH-dependent stability studies:
- Acidic conditions : Protonation of the ester carbonyl accelerates hydrolysis.
- Basic conditions : OH nucleophilic attack dominates. Use HPLC to quantify degradation products and derive rate constants .
What methods validate the carboxamide linkage’s integrity during synthesis?
Basic Research Question
- IR spectroscopy : Confirm N-H stretches (~3300 cm) and amide I/II bands (~1650 cm).
- N-NMR : Resolves carboxamide nitrogen environments.
- Elemental analysis : Verify C/N ratios match theoretical values .
How can hydrolysis studies be designed to convert the ester to a carboxylic acid derivative?
Advanced Research Question
- Alkaline hydrolysis : Reflux with NaOH/EtOH, neutralize with HCl, and extract the acid.
- Enzymatic hydrolysis : Use esterases under mild pH (7–8). Monitor progress via TLC (Rf shift) and confirm with H-NMR loss of ester methyl signal (~3.6 ppm) .
What contradictory data might arise in spectral interpretation, and how are they resolved?
Advanced Research Question
- Overlapping NMR signals : Use 2D-COSY or HSQC to assign crowded regions (e.g., cyclohexyl CH vs. pyrrolidine protons).
- MS fragmentation ambiguity : Compare with in-silico fragmentation tools (e.g., CFM-ID) to distinguish isobaric ions .
What precautions are critical for handling this compound in catalytic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
